2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Anticancer Scaffold comparison Tubulin polymerization

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is a primary alcohol-functionalized 1,4-benzodioxane, a bicyclic heterocyclic scaffold widely recognized in medicinal chemistry for conferring diverse biological activities. Unlike its fully aromatic or dioxole analogs, the saturated dioxane ring imparts unique conformational flexibility and electronic properties that influence the selectivity of derived bioactive molecules.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 127264-09-9
Cat. No. B186093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol
CAS127264-09-9
Synonyms2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CCO
InChIInChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2
InChIKeyZWKJGSFAORXDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 127264-09-9): Procurement-Relevant Baseline for a 1,4-Benzodioxane Scaffold Intermediate


2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is a primary alcohol-functionalized 1,4-benzodioxane, a bicyclic heterocyclic scaffold widely recognized in medicinal chemistry for conferring diverse biological activities [1]. Unlike its fully aromatic or dioxole analogs, the saturated dioxane ring imparts unique conformational flexibility and electronic properties that influence the selectivity of derived bioactive molecules [2]. This compound is a key synthetic intermediate in the discovery of CNS-penetrant therapeutic candidates and serves as a versatile building block for downstream functionalization via the terminal hydroxyl group.

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 127264-09-9): Why Generic Benzodioxane or Phenethyl Alcohol Substitution Fails


The 1,4-benzodioxane scaffold is isomeric; the 6-substituted regioisomer of this compound positions the ethanol chain para to one ring oxygen and meta to the other, creating a unique electronic distribution that is distinct from the 2-substituted analog, 2-(1,4-benzodioxan-2-yl)ethanol [1]. This regiochemical difference translates into quantifiably divergent biological activity in derived compounds—for example, in B-Raf kinase inhibitors, the 6-yl regioisomer (C14) exhibited an IC50 of 0.11 µM versus 1.70 µM for the corresponding 2-yl regioisomer (D10), a ~15.5-fold difference [2]. Similarly, replacing the 1,4-benzodioxane core with a 1,3-benzodioxole (methylenedioxy) core, as in 2-(benzo[d][1,3]dioxol-5-yl)ethanol, eliminates conformational flexibility and alters tubulin-polymerization inhibition capability, as shown in NCI-60 cancer panel screening where only the dihydrodioxin analog 3j inhibited tubulin polymerization [3]. Simple phenethyl alcohol, lacking the fused dioxane ring, is devoid of the scaffold-driven binding interactions essential for target engagement and selectivity.

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 127264-09-9): Quantified Differential Evidence for Scientific Selection


1,4-Benzodioxane vs. 1,3-Benzodioxole Scaffold in Anticancer Activity: GI50 Comparison from NCI-60 Screening

In a head-to-head study evaluating (Z)-2-(benzo[d][1,3]dioxol-5-yl) and (Z)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl analogs of 2- and 3-phenylacetonitriles against the NCI-60 human tumor cell line panel, the dihydrodioxin (1,4-benzodioxane) analog 3j exhibited GI50 values of <100 nM against almost all cell lines, comparable to the most potent dioxol analogs 5e and 7e [1]. Critically, only the dihydrodioxin analog 3j inhibited tubulin polymerization in vitro, while the dioxol analogs 5e and 7e exerted their cytotoxic effects through an unknown mechanism unlikely to involve tubulin dynamics [1]. The Full-Fitness docking score of 3j at the colchicine-binding site of tubulin was substantially higher than that of the known tubulin inhibitor DMU-212 [1].

Anticancer Scaffold comparison Tubulin polymerization

Regioisomeric Differentiation: 6-yl vs. 2-yl 1,4-Benzodioxane in B-Raf Kinase Inhibitors

In a systematic structure-activity relationship study of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, the 6-yl-substituted compound C14 inhibited B-Raf V600E with an IC50 of 0.11 µM, whereas the 2-yl-substituted analog D10 showed an IC50 of 1.70 µM [1]. This ~15.5-fold potency difference demonstrates that the 6-yl substitution pattern—exactly matching the connectivity in 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol—is markedly superior for kinase target engagement. C14 also exhibited anti-proliferative activity against WM266.4 human melanoma cells with a GI50 of 0.58 µM, comparable to the positive control Erlotinib and more potent than the previous best compound in the series [1].

Kinase inhibition B-Raf V600E Regioisomer SAR

Synthetic Intermediate in CNS Drug Discovery: SMP-304 Precursor with Documented Reduction Yield

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (designated 3d in the original paper) was synthesized via reduction of 1,4-benzodioxane-6-acetic acid (0.469 g, 2.51 mmol) and purified by flash column chromatography to give the product in 94% yield (0.425 g) [1]. This intermediate was then elaborated into SMP-304, which exhibited hSERT Ki = 32.7 nM and h5-HT1A Ki = 9.4 nM with low CYP2D6 inhibition (IC50 = 3.0 µM), and demonstrated faster onset of antidepressant-like effect in the forced swim test compared to the SSRI paroxetine [1]. By contrast, the analogous 1,3-benzodioxole (methylenedioxy) precursor (3c) was synthesized from a different acid and produced a distinct final compound series [1].

CNS drug discovery Serotonin transporter Synthetic intermediate

Lanosterol Synthase Inhibition: Cross-Species Comparative Activity Profile

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanol was profiled against lanosterol synthase (OSC) orthologs from three species in ChEMBL-curated BindingDB assays [1]. Against human lanosterol synthase, the compound exhibited an IC50 of 11,900 nM (11.9 µM) [1]. Against Saccharomyces cerevisiae (baker's yeast) lanosterol synthase ERG7, the IC50 improved to 2,100 nM (2.1 µM), representing a ~5.7-fold selectivity for the fungal over the human ortholog [1]. Against Pneumocystis carinii lanosterol synthase, the IC50 was 17,000 nM [1]. While the absolute potency is modest, the species-selectivity profile suggests the 1,4-benzodioxane scaffold holds potential for antifungal target optimization and compares favorably to simpler alcohol-containing scaffolds lacking the fused dioxane ring.

Lanosterol synthase Cholesterol biosynthesis Antifungal target

Synthetic Versatility: Appel Reaction Bromination Yield and Downstream Functionalization

The terminal hydroxyl group of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol enables clean conversion to 6-(2-bromoethyl)-2,3-dihydrobenzo[b][1,4]dioxine via the Appel reaction (CBr4, PPh3, CH2Cl2, 2.0 h) in 95.4% yield [1]. This bromide intermediate is a critical leaving-group-functionalized building block for nucleophilic displacement with amines, enabling rapid diversification into piperidine- and piperazine-containing bioactive molecules. Similar reactivity is reported for the conversion to the corresponding aldehyde, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde [2]. By comparison, the isomeric 2-(1,4-benzodioxan-2-yl)ethanol offers a different substitution vector that yields structurally distinct products with different pharmacological profiles.

Synthetic chemistry Appel reaction Building block versatility

Physicochemical Differentiation: logP and Hydrogen Bonding Profile vs. 1,3-Benzodioxole Analogs

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol has a calculated octanol/water partition coefficient (logP) of approximately 0.3, a molecular weight of 180.2 g/mol, and 3 hydrogen bond acceptors versus 1 hydrogen bond donor [1]. The closely related 1,3-benzodioxole analog, 2-(benzo[d][1,3]dioxol-5-yl)ethanol (CAS 6006-82-2), has a molecular weight of 166.18 g/mol (C9H10O3) and, lacking one oxygen atom, exhibits a different hydrogen bonding capacity (2 acceptors vs. 3) and higher predicted lipophilicity . The additional ring oxygen in the 1,4-benzodioxane scaffold increases aqueous solubility and provides an extra hydrogen bond acceptor, which can be exploited for target binding interactions not available to the benzodioxole series.

Physicochemical properties logP Drug-likeness

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 127264-09-9): Evidence-Backed Application Scenarios for Procurement and Research Use


Oncology Drug Discovery: Tubulin-Targeted Anticancer Lead Generation Using the 1,4-Benzodioxane Scaffold

Medicinal chemistry teams developing tubulin polymerization inhibitors for cancer therapy should prioritize this compound as a synthetic entry point to the dihydrodioxin scaffold, which uniquely enabled tubulin-targeting activity (GI50 <100 nM in NCI-60 panel for analog 3j) while corresponding 1,3-benzodioxole analogs (5e, 7e) lacked this mechanism despite comparable potency [1]. The 6-yl substitution pattern is essential, as demonstrated by B-Raf kinase inhibitors showing ~15.5-fold greater potency for the 6-yl over the 2-yl regioisomer [2].

CNS Drug Discovery: Dual SERT/5-HT1A Antidepressant Lead Optimization

Programs targeting serotonin transporter (SERT) inhibition with adjunctive 5-HT1A partial agonism for fast-onset antidepressants can use this intermediate as a validated synthetic gateway. Its reduction from 1,4-benzodioxane-6-acetic acid proceeds in 94% yield [3], and downstream elaboration yielded SMP-304 with hSERT Ki = 32.7 nM, h5-HT1A Ki = 9.4 nM, and faster onset than paroxetine in the forced swim test [3]. This validated synthetic route provides a reliable procurement-to-lead pathway.

Antifungal Drug Discovery: Ergosterol Biosynthesis Inhibitor Scaffold Optimization

Researchers developing lanosterol synthase (OSC) inhibitors as antifungal agents can use this compound for scaffold-hopping studies, leveraging its demonstrated ~5.7-fold selectivity for fungal (S. cerevisiae ERG7, IC50 = 2.1 µM) over human lanosterol synthase (IC50 = 11.9 µM) [4]. The additional hydrogen bond acceptor and conformational flexibility of the 1,4-benzodioxane ring system offer optimization vectors not available in rigid aromatic scaffolds.

Parallel Synthesis and Lead Optimization Libraries: High-Yielding Building Block

The terminal hydroxyl group undergoes near-quantitative Appel bromination (95.4% yield to 6-(2-bromoethyl)-2,3-dihydrobenzo[b][1,4]dioxine) [5], enabling efficient diversification via nucleophilic displacement with amines. This near-quantitative conversion, combined with commercially available purity specifications of 95-98% , makes it a cost-effective building block for generating 1,4-benzodioxane-focused compound libraries for kinase, GPCR, and epigenetic target screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.